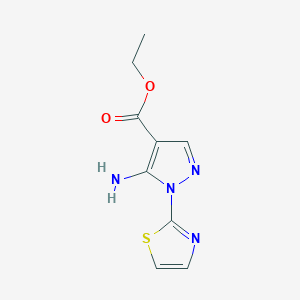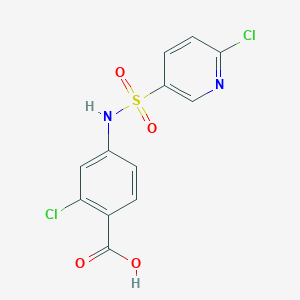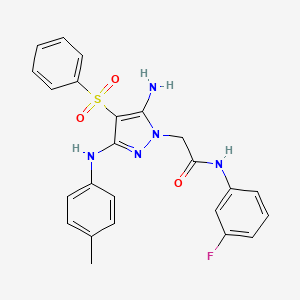
ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both thiazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反应分析
Types of Reactions
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl and phenyl substitution on the thiazole ring.
1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring instead of a thiazole ring.
Uniqueness
Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
ethyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-15-8(14)6-5-12-13(7(6)10)9-11-3-4-16-9/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGBNCZFZQRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CS2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pent-4-en-1-one](/img/structure/B2975574.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)
![1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2975577.png)
![2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2975579.png)
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2975580.png)
![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)
![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2975582.png)

![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)



![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)
